molecular formula C18H17IN2O3 B14649042 1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide CAS No. 53159-83-4

1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide

Cat. No.: B14649042
CAS No.: 53159-83-4
M. Wt: 436.2 g/mol
InChI Key: CPXYDCFMEHQQPC-UHFFFAOYSA-M
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Description

1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide is a complex organic compound with a unique structure that combines a methoxy-nitrophenyl group with an isoquinoline moiety

Preparation Methods

The synthesis of 1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide typically involves multiple steps. One common synthetic route includes the reaction of 3-methoxy-2-nitrobenzyl chloride with 2-methylisoquinoline in the presence of a base, followed by quaternization with methyl iodide. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often use automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a methoxyquinone derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide can be compared with similar compounds such as:

    1-[(3-Methoxy-2-nitrophenyl)methyl]isoquinoline: Lacks the methyl group on the isoquinoline moiety.

    2-Methylisoquinolin-2-ium iodide: Lacks the methoxy-nitrophenyl group.

    3-Methoxy-2-nitrobenzyl chloride: Lacks the isoquinoline moiety.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties .

Properties

CAS No.

53159-83-4

Molecular Formula

C18H17IN2O3

Molecular Weight

436.2 g/mol

IUPAC Name

1-[(3-methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium;iodide

InChI

InChI=1S/C18H17N2O3.HI/c1-19-11-10-13-6-3-4-8-15(13)16(19)12-14-7-5-9-17(23-2)18(14)20(21)22;/h3-11H,12H2,1-2H3;1H/q+1;/p-1

InChI Key

CPXYDCFMEHQQPC-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(C2=CC=CC=C2C=C1)CC3=C(C(=CC=C3)OC)[N+](=O)[O-].[I-]

Origin of Product

United States

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